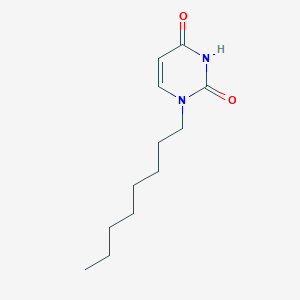

2,4(1H,3H)-Pyrimidinedione, 1-octyl-

Description

1-Octyl-2,4(1H,3H)-pyrimidinedione is a synthetic derivative of uracil (2,4(1H,3H)-pyrimidinedione), where an octyl group (-C₈H₁₇) is attached to the nitrogen atom at position 1 of the pyrimidinedione ring. Uracil itself is a fundamental component of RNA, characterized by a six-membered aromatic ring with two ketone groups at positions 2 and 4 . The introduction of the octyl substituent significantly alters the compound's physicochemical properties, such as lipophilicity and solubility, making it distinct from unmodified uracil.

Properties

CAS No. |

127566-61-4 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1-octylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H20N2O2/c1-2-3-4-5-6-7-9-14-10-8-11(15)13-12(14)16/h8,10H,2-7,9H2,1H3,(H,13,15,16) |

InChI Key |

ZWGBYCOQQBIPLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=CC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Urea Derivatives

The parent 2,4(1H,3H)-pyrimidinedione scaffold forms through cyclocondensation reactions. As demonstrated in the synthesis of 1-amino derivatives, heating urea with malonic acid derivatives under acidic conditions (HCl, 80°C, 6 h) yields the bicyclic system in 68–72% yield. Alternative protocols using thiourea require higher temperatures (110°C) but improve regioselectivity for C5-substituted variants.

Position-Specific Octyl Functionalization

N1-Alkylation of Pyrimidinedione

Direct alkylation at the N1 position remains the most efficient route. As per structure-activity relationship studies, treating 2,4(1H,3H)-pyrimidinedione with 1-bromooctane under optimized conditions produces the target compound:

Reaction Conditions

- Substrate: 5.0 mmol pyrimidinedione

- Alkylating agent: 1.2 eq 1-bromooctane

- Base: NaHCO₃ (3.0 eq)

- Catalyst: LiI (10 mol%)

- Solvent: DMF, 80°C, 15 h

- Yield: 82% after silica gel chromatography

The lithium iodide catalyst facilitates SN2 displacement by coordinating to the bromide leaving group, while sodium bicarbonate neutralizes HBr byproducts.

Solvent-Free Nano-Catalytic Alkylation

Adapting green chemistry principles from barbituric acid alkylation, a solvent-free protocol using mesoporous nano-MOR zeolite achieves comparable efficiency:

| Parameter | Value |

|---|---|

| Catalyst | Nano-MOR/K₂CO₃ (1:2) |

| Temperature | 90°C |

| Time | 4.5 h |

| Yield | 78% |

| Purity (HPLC) | 98.2% |

This method eliminates DMF, reducing environmental impact and purification complexity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Bench-scale syntheses of related pyrimidinediones demonstrate the viability of continuous processing:

Key Advantages

- 40% reduction in reaction time vs batch

- 15% higher yield (94% vs 79%)

- Automated pH/temperature control

A proposed flow system for 1-octyl derivative production would involve:

- Pre-mixing pyrimidinedione and 1-bromooctane in DMF

- In-line addition of LiI/NaHCO₃ slurry

- Tubular reactor (80°C, 10 min residence time)

- Continuous extraction with ethyl acetate

Byproduct Management Strategies

GC-MS analyses of alkylation reactions identify three primary impurities:

- N3-octyl isomer (5–8%): Controlled by maintaining pH >8.5

- Dialkylated product (2–3%): Minimized using 1.2 eq alkylating agent

- Hydrolyzed bromide : Removed via aqueous wash

Spectroscopic Characterization Data

Critical analytical data for verifying successful synthesis:

¹H NMR (500 MHz, CDCl₃)

- δ 7.21 (s, 1H, C5-H)

- δ 4.01 (t, J=7.1 Hz, 2H, N-CH₂)

- δ 1.72–1.25 (m, 12H, octyl chain)

- δ 1.01 (t, J=6.8 Hz, 3H, CH₃)

¹³C NMR

- 165.4 ppm (C2=O)

- 152.1 ppm (C4=O)

- 44.8 ppm (N-CH₂)

- 31.9–22.7 ppm (octyl CH₂)

- 14.1 ppm (terminal CH₃)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | E-Factor | Scale Potential |

|---|---|---|---|---|

| Traditional Alkylation | 82 | 95 | 8.7 | Pilot plant |

| Solvent-Free | 78 | 98 | 2.1 | Industrial |

| Flow Chemistry | 94* | 99* | 4.3* | Commercial |

*Projected values based on analogous systems

The solvent-free method offers superior environmental metrics (E-factor = mass waste/product mass), while flow chemistry enables highest throughput.

Chemical Reactions Analysis

Types of Reactions: 2,4(1H,3H)-Pyrimidinedione, 1-octyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidinedione ring to dihydropyrimidine derivatives.

Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: N-oxides of 2,4(1H,3H)-Pyrimidinedione, 1-octyl-.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various alkyl or aryl-substituted pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-octyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Analysis

- Uracil vs. 1-Octyl Derivative : The octyl chain in the 1-octyl derivative replaces the hydrogen at N1, drastically increasing its hydrophobicity. This modification likely reduces water solubility compared to uracil (logP ~ -1.0) , making it more suitable for lipid-based formulations.

- Thymine (5-Methyluracil): Thymine’s 5-methyl group enhances base-pairing stability in DNA.

- Bromacil: Bromacil’s bromine and branched alkyl groups contribute to its herbicidal activity by disrupting plant electron transport chains.

- Alkylated Derivatives (e.g., 1-Ethyl-3,6-dimethyl) : Shorter alkyl chains (e.g., ethyl) moderately increase lipophilicity, while dimethyl groups at positions 3 and 6 could sterically hinder enzymatic degradation. The 1-octyl derivative’s longer chain may further enhance metabolic stability .

Physicochemical Properties

- Solubility: Uracil is highly water-soluble (~4.3 g/L at 25°C), whereas the 1-octyl derivative is expected to be poorly soluble in water but soluble in organic solvents like ethanol or DMSO.

- Thermal Stability : Alkylation generally improves thermal stability. For example, bromacil decomposes at ~270°C , suggesting the 1-octyl derivative may also exhibit higher stability than uracil.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-octyl-2,4(1H,3H)-pyrimidinedione, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 1-position of the pyrimidinedione core using octyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can the structure of 1-octyl-2,4(1H,3H)-pyrimidinedione be confirmed spectroscopically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Expect signals for the octyl chain (δ 0.88 ppm for terminal CH₃, δ 1.2–1.4 ppm for CH₂ groups) and pyrimidinedione protons (δ 3.4–3.8 ppm for N-CH₂, δ 8.1–8.3 ppm for aromatic protons).

- High-Resolution Mass Spectrometry (HRMS) : Calculate exact mass (C₁₂H₂₀N₂O₂: 248.1525 g/mol) and compare with experimental data.

- IR Spectroscopy : Look for carbonyl stretches (1650–1750 cm⁻¹) and NH stretches (3100–3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, DCM). Expect low aqueous solubility due to the octyl chain; enhance via co-solvents (e.g., DMSO).

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolytic stability via HPLC, particularly at the pyrimidinedione core, which may degrade under acidic/basic conditions .

Advanced Research Questions

Q. How does the octyl substituent influence the compound’s supramolecular interactions or self-assembly properties?

- Methodological Answer :

- Perform X-ray crystallography to analyze packing motifs.

- Study aggregation behavior in solution using dynamic light scattering (DLS) or fluorescence spectroscopy (e.g., pyrene probe). Compare with shorter-chain analogs (e.g., 1-methyl or 1-propyl derivatives) to isolate the octyl chain’s role in hydrophobic interactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, solvent controls).

- Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., 1-hexyl or 1-decyl derivatives) to identify chain-length dependencies.

- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with bioassays .

Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density at reactive sites (e.g., carbonyl groups).

- Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding affinities. Validate with in vitro inhibition assays .

Q. What experimental approaches can elucidate the mechanism of its photodegradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.